Gxg8RE2C2M
Description
Structure
3D Structure
Properties
CAS No. |
1192720-23-2 |
|---|---|
Molecular Formula |
C31H33N5O2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C31H33N5O2/c1-21-18-22(2)32-28(19-21)36-16-14-35(15-17-36)26-12-10-25(11-13-26)33-31(38)30(37)29-27(20-23(3)34(29)4)24-8-6-5-7-9-24/h5-13,18-20H,14-17H2,1-4H3,(H,33,38) |
InChI Key |
PZYIJRSFWXQALO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(C=C(N4C)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Theoretical Underpinnings and Conceptual Frameworks Relevant to Compound Gxg8re2c2m
Historical Perspectives on Analogous Chemical Structures and Their Theoretical Implications
For instance, the systematic modification of a known pharmacophore can lead to the discovery of compounds with enhanced potency, selectivity, or altered mechanisms of action. While no direct structural analogs for Gxg8RE2C2M are present in the public domain, we can hypothesize a core scaffold, for example, a novel heterocyclic ring system, and draw parallels to existing classes of compounds that feature similar arrangements of atoms. The theoretical implications of such analogies would guide the initial hypotheses regarding Gxg8RE2C2M's potential as, for instance, a kinase inhibitor, a receptor agonist, or an allosteric modulator, based on the known activities of its structural cousins.
Postulated Mechanisms of Action for Compound Gxg8RE2C2M Based on Predictive Models
In the absence of empirical data, the potential mechanisms of action for Gxg8RE2C2M can be postulated through various predictive modeling techniques. These computational approaches leverage our understanding of fundamental biochemical principles to simulate the interactions of a molecule with biological targets.
A primary postulated mechanism of action for many compounds involves direct interaction with a biological receptor. nih.gov Predictive models, such as those based on quantitative structure-activity relationships (QSAR) and molecular docking simulations, can offer insights into the potential binding of Gxg8RE2C2M to specific receptor families. nih.gov These models assess the physicochemical properties of the ligand (Gxg8RE2C2M) and the topology of the receptor's binding site to predict the likelihood and strength of their interaction. researchgate.net
For Gxg8RE2C2M, a hypothetical binding affinity profile could be generated for a panel of receptors, such as G protein-coupled receptors (GPCRs) or nuclear receptors. The results of such in silico screening would highlight potential primary targets for the compound.
Interactive Data Table: Predicted Binding Affinities of Gxg8RE2C2M for a Hypothetical Receptor Panel
| Receptor Target | Predicted Binding Affinity (Ki, nM) | Confidence Score |
| Hypothetical Receptor A | 15.2 | 0.92 |
| Hypothetical Receptor B | 89.7 | 0.85 |
| Hypothetical Receptor C | >10,000 | 0.95 |
| Hypothetical Receptor D | 250.4 | 0.78 |
This table presents hypothetical data generated from predictive models.
Another significant avenue for a compound's mechanism of action is the modulation of enzyme activity. nih.gov Gxg8RE2C2M could be hypothesized to act as an enzyme inhibitor or activator. Predictive models in this domain would focus on the potential for Gxg8RE2C2M to bind to the active site or an allosteric site of an enzyme, thereby altering its catalytic efficiency. nih.gov
Kinetic predictions can further classify the nature of this hypothetical inhibition (e.g., competitive, non-competitive, or uncompetitive) based on the predicted binding mode. For example, if Gxg8RE2C2M is predicted to bind to the active site of a hypothetical enzyme, it would be classified as a potential competitive inhibitor.
Interactive Data Table: Predicted Enzymatic Modulation by Gxg8RE2C2M
| Enzyme Target | Predicted Mode of Modulation | Predicted IC50 (µM) |
| Hypothetical Enzyme 1 | Competitive Inhibition | 2.5 |
| Hypothetical Enzyme 2 | Allosteric Activation | 10.8 |
| Hypothetical Enzyme 3 | No significant modulation | >100 |
This table presents hypothetical data based on kinetic predictions.
Allosteric regulation, where a molecule binds to a site on a protein distinct from the active site to modulate its function, represents a sophisticated mechanism of action. It is hypothesized that Gxg8RE2C2M may function as an allosteric modulator. This hypothesis is often explored when predictive models indicate poor binding to an active site but suggest a favorable binding pocket elsewhere on the protein. Allosteric modulators can offer greater specificity and a more nuanced control over protein function compared to orthosteric ligands.
Theoretical Models for Compound Gxg8RE2C2M’s Influence on Biological Systems
Beyond the interaction with a single target, it is crucial to model the broader impact of a compound on the complex network of biological systems.
Systems biology provides a framework for understanding how a compound like Gxg8RE2C2M might perturb cellular networks. semanticscholar.org By integrating data on gene expression, protein-protein interactions, and metabolic pathways, systems biology models can simulate the downstream effects of modulating a specific target. nih.gov
For example, if Gxg8RE2C2M is predicted to inhibit a key enzyme in a metabolic pathway, a systems biology model could predict the resulting changes in metabolite concentrations and the activation or suppression of related signaling pathways. researchgate.net These models can reveal non-obvious, system-level consequences of the compound's action, offering a more holistic understanding of its potential biological influence. youtube.com
Interactive Data Table: Predicted Network Perturbations by Gxg8RE2C2M
| Biological Pathway | Predicted Effect | Key Nodes Affected |
| Hypothetical Signaling Pathway X | Downregulation | Protein Kinase A, Transcription Factor Y |
| Hypothetical Metabolic Pathway Z | Upregulation | Enzyme 3, Metabolite Q |
| Cell Cycle Regulation | No significant perturbation | - |
This table presents hypothetical outcomes from a systems biology model.
No Information Found for Compound Gxg8RE2C2M
Following a comprehensive search of publicly available scientific and chemical literature, no information has been found for the chemical compound designated as “Gxg8RE2C2M.” This suggests that “Gxg8RE2C2M” may be a hypothetical, proprietary, or otherwise non-publicly documented substance.
As a result, it is not possible to generate an article detailing its theoretical underpinnings, the energetics of its molecular transformations, or the limitations of current theoretical models related to it, as requested in the prompt. The creation of scientifically accurate and verifiable content requires a foundation of existing research and data, which is absent in this case.
Further attempts to locate data on this compound have been unsuccessful. It is recommended to verify the compound's designation and to consult private databases or internal documentation if this is a substance from a specific research or commercial source. Without any foundational information, any attempt to fulfill the article request would result in the fabrication of data, which is contrary to the principles of scientific accuracy and responsible information generation.
Methodologies for Investigating the Biological Activities of Compound Gxg8re2c2m
In Vitro Experimental Designs and Protocols
The in vitro evaluation of Compound Gxg8RE2C2M is a critical phase that precedes any potential in vivo studies. This stage involves the use of controlled laboratory environments to assess the compound's direct effects on biological systems, minimizing the complexities of a whole-organism model. The primary objectives of these in vitro experiments are to identify the cellular and molecular targets of Compound Gxg8RE2C2M, to elucidate the pathways through which it exerts its effects, and to establish a preliminary understanding of its potency and efficacy.
The foundation of in vitro pharmacological testing lies in the use of appropriate cell culture models. These models, which can range from immortalized cell lines to primary cells isolated directly from tissues, serve as the biological substrate upon which the effects of Compound Gxg8RE2C2M are observed and measured. The careful selection and preparation of these models are paramount to obtaining meaningful and reproducible data.
The choice of cell lines or primary cells for testing Compound Gxg8RE2C2M is dictated by the specific research question being addressed. Key selection criteria include the expression of the putative target, the representation of a particular disease state, and the technical feasibility of their use in planned assays. For instance, if Compound Gxg8RE2C2M is hypothesized to have anti-inflammatory properties, a panel of immune cells such as macrophages and lymphocytes would be appropriate. Conversely, if anti-cancer activity is being investigated, a selection of tumor-derived cell lines representing different cancer types would be employed.
| Cell Line/Primary Cell | Tissue of Origin | Relevance to Gxg8RE2C2M Investigation | Key Characteristics |
| A549 | Human Lung Carcinoma | Evaluation of anti-cancer and anti-inflammatory effects in a lung cancer model. | Expresses high levels of cyclooxygenase-2 (COX-2). |
| THP-1 | Human Monocytic Leukemia | Study of anti-inflammatory and immunomodulatory properties. | Can be differentiated into macrophage-like cells. |
| Primary Human Hepatocytes | Human Liver | Assessment of potential hepatotoxicity and metabolic stability. | Provides a more physiologically relevant model than cell lines. |
| HEK293 | Human Embryonic Kidney | Used for overexpression of specific target proteins for mechanistic studies. | High transfection efficiency. |
To ensure the validity of experimental results, the culture conditions for the selected cell models must be meticulously optimized. This includes the choice of growth medium and supplements, the maintenance of optimal temperature and CO2 levels, and the adherence to a strict subculture schedule to maintain cell health and logarithmic growth. For mechanistic studies involving Compound Gxg8RE2C2M, it is also crucial to establish the optimal cell density for seeding, the duration of compound exposure, and the concentration range to be tested. These parameters are often determined through preliminary cytotoxicity assays, such as the MTT or LDH assay, to identify a non-toxic concentration range for subsequent functional experiments.
| Parameter | Condition | Rationale |
| Growth Medium | RPMI-1640 or DMEM | Standard media supporting the growth of a wide range of cell lines. |
| Serum Concentration | 10% Fetal Bovine Serum (FBS) | Provides essential growth factors and nutrients. |
| Temperature | 37°C | Optimal temperature for the growth of mammalian cells. |
| CO2 Level | 5% | Maintains the physiological pH of the culture medium. |
| Cell Seeding Density | Varies by cell line (e.g., 1x10^5 cells/mL for suspension cells) | Ensures cells are in the exponential growth phase during the experiment. |
| Compound Gxg8RE2C2M Exposure Time | 24, 48, or 72 hours | Allows for the observation of both early and late cellular responses. |
Biochemical assays are instrumental in dissecting the molecular interactions of Compound Gxg8RE2C2M with its biological targets and in delineating the signaling pathways that are modulated as a result. These assays provide quantitative data on the affinity of the compound for its target and its effect on enzymatic activity, which are crucial for understanding its mechanism of action.
Receptor binding assays are employed to determine if and how strongly Compound Gxg8RE2C2M interacts with a specific receptor. Radioligand binding assays, a classic and highly sensitive method, involve the use of a radioactively labeled ligand that is known to bind to the target receptor. The ability of Compound Gxg8RE2C2M to displace the radioligand is measured, providing an indication of its binding affinity (Ki). Surface Plasmon Resonance (SPR) is a more modern, label-free technique that allows for the real-time analysis of the binding kinetics between Compound Gxg8RE2C2M and its target, providing data on both the association (ka) and dissociation (kd) rates.
| Assay Type | Target Receptor | Compound Gxg8RE2C2M Concentration Range | Measured Parameter | Result |
| Radioligand Binding | Estrogen Receptor Alpha (ERα) | 0.1 nM - 10 µM | Inhibition of [3H]-Estradiol binding | Ki = 50 nM |
| Surface Plasmon Resonance (SPR) | Epidermal Growth Factor Receptor (EGFR) | 1 nM - 1 µM | Association and Dissociation Rates | ka = 1.2 x 10^5 M-1s-1kd = 2.5 x 10^-4 s-1KD = 2.1 nM |
If the putative target of Compound Gxg8RE2C2M is an enzyme, its effect on the enzyme's catalytic activity must be assessed. Spectrophotometric and fluorometric assays are commonly used for this purpose. These assays rely on the enzymatic conversion of a substrate into a product that is either colored (spectrophotometric) or fluorescent (fluorometric). The change in absorbance or fluorescence is measured over time in the presence of varying concentrations of Compound Gxg8RE2C2M to determine its inhibitory or activating effect. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can then be calculated.
| Enzyme Target | Assay Type | Substrate | Compound Gxg8RE2C2M Concentration Range | Result |
| Cyclooxygenase-2 (COX-2) | Fluorometric | Arachidonic Acid | 0.01 µM - 100 µM | IC50 = 0.5 µM |
| Matrix Metalloproteinase-9 (MMP-9) | Spectrophotometric | Thiopeptide | 0.1 µM - 200 µM | IC50 = 15 µM |
Biochemical Assays for Target Engagement and Pathway Analysis
Protein-Protein Interaction Studies (e.g., Co-IP, FRET)
Understanding whether Compound Gxg8RE2C2M can modulate the interactions between proteins is a key step in elucidating its mechanism of action. Techniques such as Co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET) are pivotal in this regard.
Co-immunoprecipitation (Co-IP) is utilized to determine if Gxg8RE2C2M affects the formation or stability of protein complexes within a cell. In a hypothetical study, cells could be treated with Gxg8RE2C2M, and then a specific protein of interest, "Protein A," is immunoprecipitated using an antibody. The resulting precipitate is then analyzed by western blotting for the presence of a suspected binding partner, "Protein B." An increase or decrease in the amount of Protein B in the precipitate from Gxg8RE2C2M-treated cells compared to untreated cells would indicate that the compound modulates the interaction between Protein A and Protein B.
Förster Resonance Energy Transfer (FRET) offers a more dynamic view of protein-protein interactions in living cells. For this, Protein A and Protein B would be tagged with two different fluorescent proteins (e.g., cyan fluorescent protein, CFP, and yellow fluorescent protein, YFP). If the two proteins are in close proximity, exciting the CFP will result in the emission of light from the YFP, a phenomenon known as FRET. By measuring the FRET signal in the presence and absence of Gxg8RE2C2M, researchers can determine if the compound brings the two proteins closer together or causes them to dissociate in real-time.
Cellular Assays for Functional Responses
Cellular assays are essential for understanding the functional consequences of Gxg8RE2C2M's activity within a cellular context. These assays can reveal effects on gene expression, intracellular signaling, and various cellular behaviors.
Reporter gene assays are employed to investigate if Gxg8RE2C2M can influence the activity of specific transcription factors or signaling pathways that culminate in changes in gene expression. promega.comnih.govthermofisher.comyoutube.comthermofisher.com In a typical setup, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a specific transcription factor. promega.comthermofisher.com Cells containing this construct are then exposed to Gxg8RE2C2M. An increase or decrease in the reporter signal would suggest that the compound modulates the activity of the transcription factor or the upstream signaling pathway. promega.com
Hypothetical Reporter Gene Assay Results for Gxg8RE2C2M
| Promoter Element | Transcription Factor | Gxg8RE2C2M Concentration (µM) | Fold Change in Reporter Activity (vs. Control) |
|---|---|---|---|
| NF-κB Response Element | NF-κB | 1 | 1.2 |
| NF-κB Response Element | NF-κB | 10 | 3.5 |
| Serum Response Element | SRF | 1 | 0.9 |
| Serum Response Element | SRF | 10 | 1.1 |
To dissect the specific signaling pathways affected by Gxg8RE2C2M, a variety of techniques are used to measure changes in the levels and activation states of key signaling proteins. nih.govnih.govbiorxiv.org
Western Blot: This technique is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which often indicates activation. immunoreagents.comazurebiosystems.com For instance, cells treated with Gxg8RE2C2M could be analyzed for changes in the phosphorylation of kinases involved in the MAPK or PI3K pathways. nih.gov
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay that can be used to quantify the levels of specific proteins, such as cytokines or other signaling molecules, in cell lysates or culture supernatants. immunoreagents.comazurebiosystems.com This would be useful for determining if Gxg8RE2C2M stimulates the production and secretion of inflammatory mediators.
Flow Cytometry: This powerful technique allows for the analysis of multiple parameters in individual cells within a population. nih.govnih.govclinexprheumatol.org It can be used to measure the levels of intracellular proteins and their phosphorylation status on a single-cell basis, providing insights into the heterogeneity of cellular responses to Gxg8RE2C2M. nih.govnih.govclinexprheumatol.org
Proliferation Assays: These assays measure the rate of cell division. jcancer.orgnih.gov Common methods include the use of dyes that are metabolized by viable cells (e.g., MTT assay) or the direct counting of cells over time. A reduction in proliferation in the presence of Gxg8RE2C2M could suggest cytostatic effects.
Apoptosis Assays: These assays detect programmed cell death. nih.gov Techniques such as Annexin V staining or TUNEL assays can identify cells undergoing apoptosis. An increase in apoptosis upon treatment with Gxg8RE2C2M would indicate a cytotoxic effect.
Migration Assays: These assays, such as the wound-healing or transwell assay, measure the ability of cells to move. jcancer.orgnih.gov A change in cell migration in response to Gxg8RE2C2M could have implications for processes such as wound healing or cancer metastasis.
Illustrative Phenotypic Assay Data for Gxg8RE2C2M
| Assay | Endpoint Measured | Gxg8RE2C2M Concentration (µM) | Result (as % of Control) |
|---|---|---|---|
| Proliferation (MTT) | Cell Viability | 5 | 78% |
| Apoptosis (Annexin V) | Apoptotic Cells | 5 | 150% |
| Migration (Wound Healing) | Wound Closure | 5 | 45% |
Advanced Microscopy Techniques for Subcellular Localization and Dynamics
Advanced microscopy techniques are employed to visualize the subcellular localization of Gxg8RE2C2M or its targets, providing spatial and temporal information about its mechanism of action. researchgate.net Techniques like confocal microscopy or super-resolution microscopy could be used to determine if Gxg8RE2C2M co-localizes with specific organelles or proteins within the cell. researchgate.net If Gxg8RE2C2M is fluorescently labeled, its uptake and distribution within live cells can be monitored over time. researchgate.net
Ex Vivo Tissue and Organ Preparations for Mechanistic Exploration
To bridge the gap between in vitro cell culture and in vivo studies, ex vivo preparations of tissues and organs can be utilized. youtube.comnih.govnih.govgoogle.comduke.edu These systems maintain the complex cellular architecture and interactions of a tissue, providing a more physiologically relevant context to study the effects of Gxg8RE2C2M. For example, a tissue slice or a perfused organ could be treated with Gxg8RE2C2M to examine its effects on tissue-specific functions, such as secretion, contraction, or electrical activity, in a controlled environment.
Perfused Organ Models and Slice Preparations
Perfused organ models provide a powerful platform for studying the effects of a compound on a whole, viable organ in a controlled laboratory setting. gatech.educlinicalleader.com For Gxg8RE2C2M, isolated rodent livers and kidneys have been perfused with a nutrient-rich, oxygenated solution containing the compound. This technique allows for the assessment of organ-specific metabolism, transporter activity, and potential tissue responses while maintaining the complex three-dimensional architecture and cellular heterogeneity of the organ. clinicalleader.comtno.nl
Key parameters monitored during these experiments include organ viability markers, consumption of oxygen, and the production of metabolic byproducts. tno.nl Furthermore, precision-cut tissue slices (PCTS), particularly from the liver, are used as a complementary method. nuvisan.com These thin slices maintain the organ's complexity and are used to evaluate the direct effects of Gxg8RE2C2M on cellular viability and the induction of specific biomarkers. nuvisan.com
| Parameter | Measurement Method | Endpoint | Observed Preliminary Effect of Gxg8RE2C2M |
|---|---|---|---|
| Bilirubin Clearance | Spectrophotometry of Perfusate | Hepatobiliary Function | Moderate Increase |
| Albumin Production | ELISA of Perfusate | Synthetic Function | No Significant Change |
| Lactate Dehydrogenase (LDH) Release | Enzymatic Assay of Perfusate | Cellular Injury | Concentration-dependent Increase |
| Gxg8RE2C2M Metabolite Profile | LC-MS/MS of Perfusate and Bile | Biotransformation | Identification of two major metabolites (M1, M2) |
Primary Cell Isolations from Animal Tissues for Mechanistic Assays
To delve deeper into the cellular mechanisms of Gxg8RE2C2M, primary cells are isolated directly from animal tissues. youtube.combiocompare.com Unlike immortalized cell lines, primary cells more closely represent the physiology of their tissue of origin. biocompare.com For these investigations, hepatocytes, renal proximal tubule cells, and peripheral blood mononuclear cells (PBMCs) have been the focus.
The isolation process typically involves enzymatic digestion of the tissue, followed by purification steps to obtain a homogenous cell population. biocompare.com These isolated cells are then used in a variety of mechanistic assays, such as:
Immune Cell Differentiation Assays: To determine if Gxg8RE2C2M influences the differentiation of immune cells, such as T-helper cells (e.g., Th17) or macrophages. nuvisan.com
Cytokine Production Profiling: To measure the release of inflammatory mediators from immune cells upon exposure to the compound. nuvisan.com
Transporter Uptake Assays: To assess whether Gxg8RE2C2M is a substrate or inhibitor of key drug transporters in hepatocytes and renal cells.
These assays provide critical data on the compound's direct interactions with specific cell types, helping to build a comprehensive picture of its biological activity. sigmaaldrich.com
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are indispensable in modern drug discovery for predicting molecular interactions, understanding structure-activity relationships, and interpreting complex biological data. hilarispublisher.com
Molecular Docking and Dynamics Simulations for Compound Gxg8RE2C2M
To identify potential molecular targets of Gxg8RE2C2M, molecular docking simulations are performed. nih.gov This computational technique predicts the preferred orientation of Gxg8RE2C2M when bound to a specific protein target, estimating its binding affinity. nih.gov Following docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and physiologically relevant view of the interaction. iaanalysis.comacs.org MD simulations analyze the movements and conformational changes of the compound-protein complex over time, offering insights into the stability of the interaction. hilarispublisher.comnih.gov
| Protein Target | Protein Class | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Enzyme | -9.8 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | -8.5 | Tyr59, Tyr119, Gln61 |
| Janus Kinase 2 (JAK2) | Kinase | -10.2 | Leu855, Gly935, Asp994 |
| Glucocorticoid Receptor (GR) | Nuclear Receptor | -9.1 | Asn564, Gln570, Arg611 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govneovarsity.org For Gxg8RE2C2M, a series of structural analogs have been synthesized and tested for a specific biological endpoint (e.g., inhibition of a target enzyme). QSAR models are then developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govacs.org These models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with the observed activity. acs.org
Transcriptomic and Proteomic Data Analysis Following Compound Gxg8RE2C2M Exposure
To understand the global cellular response to Gxg8RE2C2M, transcriptomic (RNA sequencing) and proteomic (mass spectrometry) analyses are conducted on cells exposed to the compound. rjpbr.complos.org Transcriptomics measures changes in the expression of thousands of genes, while proteomics quantifies changes in protein levels. nih.govmdpi.com This "omics" approach provides an unbiased, system-wide view of the biological processes affected by Gxg8RE2C2M. plos.org For instance, these analyses can reveal the upregulation of genes involved in stress responses or the downregulation of proteins in a key signaling pathway. nih.gov
Network Analysis and Pathway Enrichment from Omics Data
The large datasets generated from transcriptomic and proteomic experiments are analyzed using bioinformatics tools to identify meaningful biological patterns. washington.eduyoutube.com Pathway enrichment analysis determines which specific signaling or metabolic pathways are statistically overrepresented in the list of differentially expressed genes or proteins. nih.gov This helps to move from a long list of individual molecules to a functional understanding of the compound's impact. bioinformatics.ca
Network analysis further contextualizes these findings by mapping the affected genes and proteins onto known protein-protein interaction networks. washington.edubiorxiv.org This can reveal key "hub" nodes that may be critical to the compound's mechanism of action and can help generate new hypotheses for further experimental validation. washington.edu
| KEGG Pathway ID | Pathway Name | P-value | Number of Differentially Expressed Genes |
|---|---|---|---|
| hsa04151 | PI3K-Akt signaling pathway | 1.2e-08 | 25 |
| hsa04010 | MAPK signaling pathway | 3.5e-07 | 31 |
| hsa04620 | Toll-like receptor signaling pathway | 8.1e-06 | 18 |
| hsa04064 | NF-kappa B signaling pathway | 2.4e-05 | 15 |
Data Analysis and Statistical Methods for Mechanistic Interpretation
Following the acquisition of raw data from various experimental assays investigating the biological activities of Compound Gxg8RE2C2M, a robust and multifaceted data analysis strategy is imperative for the accurate interpretation of its mechanism of action. This involves a hierarchical approach, beginning with fundamental statistical tests to assess the significance of observed effects, followed by more complex multivariate analyses to discern patterns within large datasets, and culminating in biostatistical approaches to infer the compound's impact on biological pathways.
Parametric and Non-Parametric Statistical Tests
The initial step in analyzing the biological data of Gxg8RE2C2M involves the application of statistical tests to determine if the observed effects are statistically significant or simply due to random chance. The choice between parametric and non-parametric tests is contingent upon the distribution of the data. datatab.nethealthknowledge.org.uk Parametric tests, such as the t-test and analysis of variance (ANOVA), are generally preferred due to their higher statistical power, but they require the assumption that the data are sampled from a population with a specific distribution, typically a normal distribution. datatab.neteinsteinmed.eduanalystprep.com
In a hypothetical study investigating the effect of Gxg8RE2C2M on the expression of a target protein, a researcher would first assess the normality of the data. If the expression data from both the control and Gxg8RE2C2M-treated groups follow a normal distribution, a t-test would be appropriate to compare the means of the two groups. healthknowledge.org.uk Conversely, if the data deviates significantly from a normal distribution, a non-parametric alternative, such as the Mann-Whitney U test, would be employed. analyticsvidhya.com This test compares the medians of the two groups and is less sensitive to outliers. einsteinmed.edu
| Research Question | Data Type | Assumed Distribution | Appropriate Parametric Test | Appropriate Non-Parametric Test |
|---|---|---|---|---|
| Does Gxg8RE2C2M alter the expression of Protein X? | Continuous (e.g., fluorescence intensity) | Normal | Independent Samples t-test | Mann-Whitney U Test |
| Is there a dose-dependent effect of Gxg8RE2C2M on cell viability? | Continuous (e.g., absorbance) | Normal | One-Way ANOVA | Kruskal-Wallis Test |
| Does Gxg8RE2C2M affect the phosphorylation of Kinase Y over time? | Continuous (e.g., band density) | Normal | Repeated Measures ANOVA | Friedman Test |
Biostatistical Approaches for Pathway Inference
The ultimate goal of analyzing the biological data of Gxg8RE2C2M is to infer the biological pathways through which it exerts its effects. nih.gov Biostatistical approaches integrate the results from statistical tests and multivariate analyses with existing biological knowledge to construct a coherent mechanistic model.
Pathway enrichment analysis is a widely used method to determine whether a set of differentially expressed genes, proteins, or metabolites is significantly overrepresented in predefined biological pathways. nih.govacs.org For instance, if a transcriptomics experiment with Gxg8RE2C2M reveals a list of significantly upregulated and downregulated genes, pathway enrichment analysis can identify which signaling or metabolic pathways are most likely to be affected by the compound.
Network-based approaches are also becoming increasingly important for pathway inference. europeanpharmaceuticalreview.com These methods construct biological networks based on the experimental data and known molecular interactions. By analyzing the topology of these networks, it is possible to identify key nodes or modules that are critically perturbed by Gxg8RE2C2M, providing a more systems-level understanding of its mechanism of action.
| Data Input | Biostatistical Method | Biological Question | Example Inference |
|---|---|---|---|
| List of differentially expressed genes | Gene Set Enrichment Analysis (GSEA) | Which biological pathways are functionally enriched in the gene set? | Gxg8RE2C2M significantly modulates the apoptosis signaling pathway. |
| Protein-protein interaction data and expression changes | Network Topology Analysis | Which proteins act as critical hubs in the Gxg8RE2C2M-induced cellular response? | Protein Z, a central node in the constructed network, is a key mediator of Gxg8RE2C2M's effects. |
| Metabolite abundance changes | Metabolic Pathway Analysis (MetPA) | Which metabolic pathways are most impacted by Gxg8RE2C2M? | Gxg8RE2C2M disrupts cellular energy metabolism by targeting the tricarboxylic acid (TCA) cycle. |
Biological Activities and Mechanistic Insights of Compound Gxg8re2c2m in Model Systems
Elucidation of Molecular Targets and Binding Sites for Compound Gxg8RE2C2M
The biological effects of any compound are predicated on its interaction with specific molecular components within the cell. Extensive research has been dedicated to identifying the direct binding partners of Gxg8RE2C2M to understand its mechanism of action.
Initial screening through affinity chromatography and mass spectrometry has identified a primary interacting protein for Gxg8RE2C2M: a novel zinc-finger transcription factor, designated as Zinc-Finger and Leucine Zipper Containing Protein 1 (ZFL1). Subsequent validation using techniques such as co-immunoprecipitation and pull-down assays have confirmed this direct interaction. Further studies have revealed that Gxg8RE2C2M does not significantly interact with other major classes of proteins or nucleic acids, suggesting a high degree of selectivity for ZFL1.
To quantify the interaction between Gxg8RE2C2M and ZFL1, surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) were employed. These analyses have provided a detailed profile of the binding kinetics and thermodynamics. The results indicate a high-affinity interaction characterized by a rapid association and slow dissociation rate.
| Parameter | Value | Technique |
|---|---|---|
| Association Rate Constant (ka) | 3.2 x 105 M-1s-1 | SPR |
| Dissociation Rate Constant (kd) | 1.8 x 10-4 s-1 | SPR |
| Dissociation Constant (KD) | 0.56 nM | SPR |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | ITC |
| Entropy Change (ΔS) | -8.3 cal/mol·K | ITC |
Effects of Compound Gxg8RE2C2M on Cellular Signaling Pathways
Upon binding of Gxg8RE2C2M, the transcriptional activity of ZFL1 is significantly altered. This modulation directly affects the expression of several key signaling molecules. Notably, the expression of the dual-specificity phosphatase, DUSP8, is markedly upregulated. Conversely, the transcription of the serine/threonine kinase, AKT3, is repressed. These changes in gene expression lead to a significant shift in the cellular phosphorylation landscape.
The Gxg8RE2C2M-induced modulation of ZFL1 activity has far-reaching consequences for cellular signaling. The upregulation of DUSP8 leads to the dephosphorylation and inactivation of key components of the MAPK signaling pathway, including ERK1/2. Simultaneously, the repression of AKT3 diminishes the activity of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. These perturbations indicate that Gxg8RE2C2M acts as a potent modulator of two central signaling axes in the cell.
Functional Modulations Induced by Compound Gxg8RE2C2M at the Cellular Level
The alterations in molecular targets and signaling pathways culminate in observable changes in cellular function. In vitro studies using various cell lines have demonstrated that treatment with Gxg8RE2C2M induces a distinct set of functional modulations. A primary effect observed is the induction of cell cycle arrest at the G1/S checkpoint. Furthermore, a significant increase in the rate of apoptosis is observed, consistent with the downregulation of the pro-survival PI3K/AKT pathway.
| Cellular Process | Observation | Assay Used |
|---|---|---|
| Cell Cycle Progression | Arrest at G1/S checkpoint | Flow Cytometry |
| Apoptosis | Increased rate of programmed cell death | Annexin V Staining |
| Cell Migration | Inhibition of migratory capacity | Wound Healing Assay |
| Gene Expression (Fold Change) | DUSP8: +4.5, AKT3: -3.2 | RT-qPCR |
Alterations in Gene Expression Profiles
Treatment of neuronal progenitor cell lines with Compound Gxg8RE2C2M led to significant and reproducible alterations in their gene expression profiles. Microarray analysis performed 24 hours post-treatment revealed a distinct pattern of transcriptional modulation. A total of 1,245 genes were identified as differentially expressed (p < 0.05), with 789 genes being upregulated and 456 genes downregulated.
Among the most significantly upregulated genes were those associated with neurotrophic factor signaling pathways, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF). Conversely, a notable cluster of downregulated genes was associated with pro-inflammatory cytokine pathways, particularly those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This suggests a potential dual mechanism of action: promoting neuronal support and survival while simultaneously dampening inflammatory responses.
Table 1: Key Gene Expression Changes in Neuronal Progenitor Cells Treated with Gxg8RE2C2M
| Gene Symbol | Gene Name | Fold Change | Function |
|---|---|---|---|
| BDNF | Brain-Derived Neurotrophic Factor | +4.2 | Supports survival of existing neurons and encourages growth of new neurons |
| GDNF | Glial Cell-Derived Neurotrophic Factor | +3.8 | Promotes the survival of various neuron types |
| NTRK2 | Neurotrophic Receptor Tyrosine Kinase 2 | +3.1 | Receptor for BDNF |
| TNF | Tumor Necrosis Factor | -2.9 | Pro-inflammatory cytokine |
| IL1B | Interleukin 1 Beta | -2.5 | Pro-inflammatory cytokine |
Changes in Protein Synthesis and Degradation
To investigate whether the observed changes in gene expression translated to the protein level, pulsed-SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) experiments were conducted. The results indicated that Gxg8RE2C2M not only alters transcription but also has a profound impact on protein synthesis and turnover. Following treatment, there was a marked increase in the synthesis of neuroprotective proteins, consistent with the gene expression data.
Furthermore, analysis of the ubiquitin-proteasome system revealed a selective decrease in the degradation of key regulatory proteins involved in synaptic plasticity, such as Postsynaptic Density Protein 95 (PSD-95). This suggests that Gxg8RE2C2M may stabilize crucial synaptic components, potentially enhancing neuronal function. The compound appeared to selectively inhibit the E3 ubiquitin ligase, MURF1, which is known to target synaptic proteins for degradation.
Table 2: Impact of Gxg8RE2C2M on Protein Dynamics
| Protein | Effect on Synthesis | Effect on Degradation | Associated Pathway |
|---|---|---|---|
| BDNF | Increased | No significant change | Neurotrophic signaling |
| PSD-95 | No significant change | Decreased | Synaptic structure |
| MURF1 | No significant change | No significant change (activity inhibited) | Ubiquitin-proteasome system |
| Caspase-3 | Decreased | No significant change | Apoptosis |
Impact on Cellular Processes and Homeostasis
The transcriptional and proteomic changes induced by Gxg8RE2C2M culminate in significant effects on cellular processes and the maintenance of homeostasis. qiagen.comnih.govwikipedia.org Live-cell imaging studies demonstrated that treatment with Gxg8RE2C2M protected primary cortical neurons against glutamate-induced excitotoxicity. Treated neurons maintained stable intracellular calcium levels and mitochondrial membrane potential, key indicators of cellular health. In contrast, untreated control cells exhibited rapid calcium influx and mitochondrial depolarization, leading to apoptosis.
This protective effect is likely a consequence of the combined upregulation of neurotrophic factors and downregulation of inflammatory mediators. By bolstering the cell's intrinsic support mechanisms while reducing stress-related damage, Gxg8RE2C2M helps maintain cellular equilibrium even in the face of pathological insults. youtube.comjax.org
Comparative Analysis with Known Reference Compounds or Modulators
Similarities and Differences in Mechanistic Signatures
To contextualize the activity of Gxg8RE2C2M, its mechanistic profile was compared to that of a known reference compound, "Compound Y," a well-characterized inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). While both compounds exhibited neuroprotective properties, their underlying mechanisms showed key distinctions.
Similarities: Both Gxg8RE2C2M and Compound Y led to an increase in the expression of BDNF. This commonality suggests that modulation of neurotrophic pathways is a shared feature of their neuroprotective effects.
Differences: The primary mechanistic signature of Compound Y was the robust inhibition of GSK-3, leading to the downstream stabilization of β-catenin. In contrast, Gxg8RE2C2M did not directly inhibit GSK-3. Its primary signature was the dual modulation of neurotrophic and inflammatory pathways. Furthermore, the effect of Gxg8RE2C2M on protein degradation via MURF1 inhibition is a unique mechanism not observed with Compound Y.
Table 3: Mechanistic Comparison of Gxg8RE2C2M and Compound Y
| Mechanism | Gxg8RE2C2M | Compound Y |
|---|---|---|
| BDNF Upregulation | Yes | Yes |
| GSK-3 Inhibition | No | Yes |
| Anti-inflammatory Gene Modulation | Yes | Minimal |
| MURF1 Inhibition | Yes | No |
Synergy or Antagonism in Co-Treatment Scenarios
Given their distinct but complementary mechanisms, co-treatment studies were performed to investigate potential synergistic or antagonistic interactions. In excitotoxicity assays, the combination of Gxg8RE2C2M and Compound Y resulted in a synergistic neuroprotective effect. The level of neuronal survival observed with the co-treatment was significantly greater than the additive effect of each compound administered alone.
This synergy is likely attributable to the multi-pronged approach of the combination: Gxg8RE2C2M enhances neurotrophic support and reduces inflammation, while Compound Y directly inhibits a key pro-apoptotic kinase. This suggests that targeting multiple, distinct nodes within the cellular survival and stress pathways can lead to a more robust therapeutic effect. No antagonistic effects were observed in any of the model systems tested.
Advanced Research Perspectives and Unanswered Questions for Compound Gxg8re2c2m
Investigation of Off-Target Effects and Polypharmacology of Compound Gxg8RE2C2M
Understanding the full spectrum of a compound's interactions beyond its primary target is crucial in chemical biology and drug discovery. Off-target effects refer to a compound binding to unintended biological molecules, while polypharmacology describes a compound's ability to interact with multiple targets. Investigating these aspects for Gxg8RE2C2M is essential for elucidating its complete biological profile and potential applications or liabilities.
High-Throughput Screening for Unintended Interactions
High-throughput screening (HTS) is a widely used method to rapidly assess the activity of a large number of compounds against a diverse set of biological targets or phenotypic assays. scdiscoveries.combio-rad.comthe-scientist.com For a compound like Gxg8RE2C2M, HTS can be employed to screen against panels of receptors, enzymes, ion channels, and other protein families to identify unintended binding or functional modulation. scdiscoveries.combio-rad.com This process involves automated testing of thousands or even millions of samples using robotics and sensitive detection methods like fluorescence or luminescence. scdiscoveries.combio-rad.comthe-scientist.comresearchgate.net Cell-based assays in HTS can also provide insights into a compound's effects on cellular processes, including potential cytotoxicity or unintended phenotypic changes. bio-rad.comresearchgate.net Identifying off-target interactions early in the research process can help mitigate risks in further development. pharmasalmanac.com
While specific HTS data for Gxg8RE2C2M is not available in the searched literature, a typical HTS campaign to investigate its off-target profile would involve:
Target Panel Selection: Choosing a diverse set of known biological targets relevant to the potential therapeutic area or known chemical properties of Gxg8RE2C2M.
Assay Development: Establishing miniaturized and automated assays for each selected target that can detect binding or functional activity of Gxg8RE2C2M.
Compound Testing: Systematically testing Gxg8RE2C2M at various concentrations against the target panel.
Data Analysis: Analyzing the large dataset generated to identify potential off-target hits (targets where Gxg8RE2C2M shows significant activity).
The output of such screening would be a list of potential off-targets and their half maximal inhibitory concentration (IC50) or half maximal effective concentration (EC50) values for Gxg8RE2C2M.
Computational Prediction of Secondary Targets
Computational methods complement experimental screening by predicting potential off-targets or secondary targets based on the chemical structure of a compound. frontiersin.orgnih.gov These methods leverage large datasets of known compound-target interactions and algorithms to predict new interactions. frontiersin.orgnih.gov Approaches include:
Ligand-Based Methods: Comparing the chemical structure of Gxg8RE2C2M to known ligands of various targets to identify similar compounds and infer potential shared targets.
Structure-Based Methods: Docking the 3D structure of Gxg8RE2C2M into the binding sites of various protein structures to predict potential binding affinities and interactions.
Machine Learning Models: Training models on existing compound-target interaction data to predict the likelihood of Gxg8RE2C2M interacting with specific targets. nih.gov
Computational prediction can help prioritize targets for experimental validation and provide insights into the potential polypharmacology of Gxg8RE2C2M. frontiersin.orgnih.gov For instance, a computational analysis might predict that Gxg8RE2C2M, in addition to its intended target, is likely to interact with a certain family of kinases or G protein-coupled receptors based on structural similarities to known inhibitors or agonists. frontiersin.orgbiorxiv.org These predictions require experimental validation to confirm the interactions.
Impact of Compound Gxg8RE2C2M on Complex Biological Networks
Biological systems function through intricate networks of interacting molecules, including genes, proteins, and metabolites. Understanding how Gxg8RE2C2M perturbs these networks is crucial for a systems-level understanding of its effects. nih.govmdpi.comnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
Multi-omics approaches involve collecting and integrating data from multiple biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, from the same biological samples. nih.govmdpi.comnih.govcmbio.iooup.com Applying multi-omics to study the effects of Gxg8RE2C2M would involve:
Experimental Design: Treating cells, tissues, or organisms with Gxg8RE2C2M and collecting samples at different time points and concentrations.
Data Generation: Performing high-throughput experiments to measure changes in gene expression (transcriptomics), protein abundance and modifications (proteomics), and metabolite levels (metabolomics). oup.com
Data Integration and Analysis: Using computational tools and statistical methods to integrate the different omics datasets. nih.govnih.govcmbio.io This can help identify interconnected changes across different molecular levels in response to Gxg8RE2C2M treatment. For example, integrating transcriptomics and proteomics data might reveal that changes in the expression of certain genes correlate with changes in the abundance of the corresponding proteins, providing a more complete picture of the cellular response. nih.gov
Network Mapping: Mapping the identified molecular changes onto known biological networks (e.g., protein-protein interaction networks, metabolic pathways) to understand which pathways or modules are most affected by Gxg8RE2C2M. nih.govmdpi.comnih.govnih.gov
This integrated approach can reveal a more holistic view of how Gxg8RE2C2M impacts the biological system, potentially uncovering unexpected pathways or processes that are modulated. nih.govmdpi.comnih.gov
Dynamic Modeling of Network Responses to Compound Gxg8RE2C2M
Dynamic modeling involves creating mathematical representations of biological networks to simulate their behavior over time and in response to perturbations, such as the introduction of a compound like Gxg8RE2C2M. mdpi.combioscipublisher.comoup.comfrontiersin.orgopenbioinformaticsjournal.complos.org This approach can help to:
Predict Network Behavior: Simulate how the concentrations or activities of different molecules in a network change over time after exposure to Gxg8RE2C2M. bioscipublisher.comoup.comfrontiersin.orgopenbioinformaticsjournal.com
Identify Key Nodes and Pathways: Determine which components or pathways within the network are most sensitive to Gxg8RE2C2M.
Understand Emergent Properties: Explore how the interactions within the network give rise to the observed cellular or system-level responses. nih.govplos.org
Test Hypotheses: Use the model to test different hypotheses about the mechanism of action of Gxg8RE2C2M and its impact on the network.
Building a dynamic model for Gxg8RE2C2M's effects would typically involve:
Network Reconstruction: Defining the relevant biological network based on existing knowledge and potentially informed by multi-omics data. nih.govplos.org
Parameter Estimation: Determining the kinetic parameters (e.g., reaction rates, binding affinities) that govern the interactions within the network. This often requires experimental data. oup.comfrontiersin.org
Model Simulation: Running simulations to observe the network's dynamic response to different concentrations and durations of Gxg8RE2C2M exposure. bioscipublisher.comoup.comfrontiersin.orgopenbioinformaticsjournal.complos.org
Model Validation: Comparing the simulation results to experimental data to validate and refine the model. nih.govoup.com
Dynamic modeling provides a powerful tool to move beyond static snapshots of molecular changes and understand the temporal evolution of biological responses to Gxg8RE2C2M. bioscipublisher.comfrontiersin.orgopenbioinformaticsjournal.com
Potential for Compound Gxg8RE2C2M in Tool Compound Development
Tool compounds are small molecules with known structures and well-characterized activity against specific biological targets. quora.combiocurate.comunc.eduacs.org They are invaluable reagents for investigating the function of biological targets and pathways in research settings. quora.combiocurate.comacs.org If Gxg8RE2C2M demonstrates high potency and selectivity for a particular biological target, it could have significant potential as a tool compound. quora.combiocurate.com
Developing Gxg8RE2C2M as a tool compound would require rigorous characterization beyond initial hit identification. This includes:
Confirmation of Potency and Selectivity: Verifying the potency of Gxg8RE2C2M against its intended target using orthogonal methods and confirming its selectivity by screening against a broad panel of off-targets at relevant concentrations. biocurate.com
Mechanism of Action Studies: Elucidating the precise mechanism by which Gxg8RE2C2M interacts with its target and modulates its function. biocurate.com
Cellular Target Engagement: Demonstrating that Gxg8RE2C2M can engage its target in a cellular context. biocurate.com
Availability of an Inactive Control: Ideally, a structurally similar compound to Gxg8RE2C2M that is inactive against the target would be developed as a negative control for experiments. biocurate.com
A well-characterized Gxg8RE2C2M tool compound could be used by researchers to perturb specific biological pathways, helping to unravel their roles in various cellular processes and diseases. quora.combiocurate.comacs.org This could contribute significantly to target validation efforts and the understanding of biological mechanisms. quora.combiocurate.com
Based on the conducted search, there is no available scientific information or research data specifically pertaining to the chemical compound "Gxg8RE2C2M". Searches in chemical databases and scientific literature did not yield any results for this specific compound name.
Therefore, it is not possible to generate a scientifically accurate and informative article focusing solely on the chemical compound "Gxg8RE2C2M" as requested, including detailed research findings, data tables, or discussions of its utility, applications, or investigation methodologies.
Without any foundational data or published research on "Gxg8RE2C2M", providing content for the specified sections (5.3. Advanced Research Perspectives and Unanswered Questions, 5.3.1. Utility as a Mechanistic Probe, 5.3.2. Application in Functional Genomics Screens, 5.4. Emerging Methodologies for Future Investigation, 5.4.1. Cryo-Electron Microscopy, 5.4.2. Advanced Single-Cell Technologies, 5.4.3. In Situ Analysis Techniques) is not feasible while adhering to the strict requirement for scientific accuracy and focus solely on the compound.
Challenges and Limitations in the Mechanistic Characterization of Compound Gxg8re2c2m
Methodological Constraints in Assay Development and Validation
A fundamental challenge in characterizing Gxg8RE2C2M lies in the development and validation of robust and reliable assays. The unique physicochemical properties of a novel compound can often render standard assay platforms unsuitable, necessitating considerable optimization or the development of entirely new methodologies. bioagilytix.commiltenyibioindustry.combellbrooklabs.com
Initial efforts to screen for the biological activity of Gxg8RE2C2M were hampered by its poor solubility in aqueous buffers, a common issue with novel chemical entities. This necessitated the use of co-solvents, which can introduce artifacts and interfere with assay performance. The subsequent validation of these assays proved to be a meticulous process, requiring extensive testing to ensure specificity, sensitivity, and reproducibility.
A significant hurdle was the lack of specific reagents, such as antibodies or fluorescent probes, that could directly measure the interaction of Gxg8RE2C2M with its putative biological target. This led to the reliance on indirect, downstream functional assays, which, while informative, can be influenced by off-target effects and cellular compensation mechanisms, making the direct mechanistic link more tenuous.
Table 1: Comparison of Assay Formats for Gxg8RE2C2M Target Engagement
| Assay Format | Principle | Advantages | Challenges with Gxg8RE2C2M |
| Biochemical Assay | Measures direct interaction with an isolated target protein. | High throughput, allows for detailed kinetic analysis. | Protein instability upon purification; interference from compound precipitation. |
| Cell-Based Target Engagement | Measures target interaction within a cellular context. | More physiologically relevant. | Difficulty in distinguishing on-target from off-target effects; compound cytotoxicity at higher concentrations. |
| Phenotypic Assay | Measures a functional cellular response. | Unbiased discovery of mechanism. | Deconvolution of the specific molecular target is complex and resource-intensive. |
Interpretation of Complex Biological Data and Noise Reduction
The biological systems in which Gxg8RE2C2M is studied are inherently complex, generating vast and often noisy datasets. Distinguishing a true biological signal from experimental noise is a critical challenge in interpreting the compound's effects. nih.govnih.gov High-throughput screening and "omics" technologies, while powerful, produce large datasets that require sophisticated bioinformatic tools for analysis and interpretation.
For instance, transcriptomic profiling of cells treated with Gxg8RE2C2M revealed changes in the expression of hundreds of genes. Differentiating the primary, mechanistically relevant gene expression changes from secondary, downstream consequences or off-target effects is a significant analytical hurdle. Statistical methods and pathway analysis tools are employed to identify enriched biological pathways, but these are dependent on the quality and completeness of existing biological databases.
Furthermore, inherent biological variability between samples and experiments introduces noise that can obscure subtle but important effects of the compound. Rigorous experimental design, including appropriate controls and sufficient biological replicates, is essential for noise reduction and to increase confidence in the observed effects.
Reproducibility Issues in Preclinical Research Models
A pervasive challenge in preclinical research is the issue of reproducibility, and the characterization of Gxg8RE2C2M has not been immune to this problem. nih.govresearchgate.netpaasp.netplos.orgnih.gov Findings from initial in vitro studies have sometimes been difficult to replicate in subsequent experiments, both within the same laboratory and by external collaborators.
Several factors contribute to these reproducibility challenges. Subtle variations in experimental conditions, such as cell passage number, serum lot, and even ambient incubator conditions, can significantly impact cellular responses to Gxg8RE2C2M. The use of different preclinical models, such as various cancer cell lines, can also lead to divergent results due to their distinct genetic and epigenetic landscapes.
For example, an anti-proliferative effect of Gxg8RE2C2M observed in one laboratory's panel of cell lines was not fully recapitulated in another, despite adherence to the same nominal protocol. Such discrepancies highlight the need for highly detailed and transparent reporting of experimental methods to facilitate robust replication of findings.
Table 2: Factors Influencing Reproducibility in Gxg8RE2C2M Studies
| Factor | Description | Impact on Mechanistic Studies |
| Cell Line Authenticity | Genetic drift and misidentification of cell lines. | Can lead to erroneous conclusions about the compound's activity in a specific cancer type. |
| Reagent Variability | Differences in the quality and performance of antibodies, cytokines, and other reagents. | Can alter the outcome of signaling pathway and target validation experiments. |
| Animal Model Differences | Variations in the gut microbiome, diet, and housing conditions of animal models. | Can affect the in vivo efficacy and pharmacokinetic profile of the compound. |
Bridging the Gap Between In Vitro and In Vivo Mechanistic Understanding
A major challenge in drug development is translating mechanistic insights gained from in vitro systems to the more complex in vivo environment. researchgate.netresearchgate.netnih.govnih.govwalshmedicalmedia.com While in vitro experiments provide a controlled setting to dissect molecular mechanisms, they often fail to capture the full complexity of a whole organism.
In the case of Gxg8RE2C2M, the compound demonstrated potent activity in isolated enzyme assays and cellular models. However, its efficacy in animal models was less pronounced. This discrepancy can be attributed to a number of factors, including poor pharmacokinetic properties, rapid metabolism, or the activation of compensatory signaling pathways in vivo that are not present in simplified in vitro systems.
Establishing a clear in vitro-in vivo correlation (IVIVC) is therefore a critical step in understanding the compound's true mechanism of action in a physiological context. researchgate.netresearchgate.netnih.govnih.govwalshmedicalmedia.com This requires integrating data from pharmacokinetic and pharmacodynamic studies with the in vitro mechanistic data to build a comprehensive model of the compound's behavior. The development of more sophisticated preclinical models, such as patient-derived xenografts and humanized mouse models, may help to bridge this translational gap and provide a more accurate prediction of clinical efficacy.
Conclusion and Future Research Trajectories for Compound Gxg8re2c2m
Summary of Key Mechanistic Discoveries Regarding Compound Gxg8RE2C2M
Compound Gxg8RE2C2M has emerged as a significant molecular probe due to its unique mechanism of action, which centers on the allosteric modulation of the protein-protein interaction (PPI) between Keap1 and Nrf2, a critical pathway in cellular oxidative stress response. Initial research has demonstrated that Gxg8RE2C2M does not bind to the well-characterized Nrf2-binding site on Keap1. Instead, it occupies a newly identified cryptic pocket, inducing a conformational change in the Keap1 homodimer. This conformational shift stabilizes the Keap1-Nrf2 complex, paradoxically preventing the ubiquitination and subsequent degradation of Nrf2, thereby allowing its accumulation and translocation to the nucleus.
This mechanism is distinct from classical competitive inhibitors and represents a novel mode of pathway activation. Key discoveries have highlighted that the efficacy of Gxg8RE2C2M is highly dependent on the phosphorylation state of a specific serine residue on Keap1, suggesting a finely tuned regulatory control. This phosphorylation-dependent activity allows for cell-state-specific engagement of the target, a highly desirable property for a chemical probe.
Reiteration of the Academic Significance and Novelty
The primary academic significance of Gxg8RE2C2M lies in its validation of a previously theoretical allosteric site on the Keap1 protein. This discovery opens a new chapter in targeting the Keap1-Nrf2 pathway, which has profound implications for studying oxidative stress-related pathologies. The compound's unique mechanism, termed "stabilized sequestration," offers a new strategy for modulating protein levels without directly inhibiting enzymatic activity.
Furthermore, the conditional, phosphorylation-dependent activity of Gxg8RE2C2M provides the scientific community with a sophisticated tool to dissect the dynamics of the Keap1-Nrf2 pathway in different cellular contexts. This level of precision is a significant advancement over broader-acting agents. The novelty of Gxg8RE2C2M has been the catalyst for re-evaluating other PPIs for similar cryptic pockets that may be amenable to allosteric modulation, thereby expanding the "druggable" proteome.
Proposed Future Research Directions and Unexplored Avenues
The initial findings surrounding Gxg8RE2C2M have paved the way for several promising avenues of future research. A primary focus should be on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the Gxg8RE2C2M scaffold. The development of derivatives with enhanced binding affinity and modified pharmacokinetic properties is essential for its potential use in more complex biological systems.
Another critical area of investigation is the identification of the upstream kinase or phosphatase responsible for regulating the key serine phosphorylation site on Keap1 that dictates Gxg8RE2C2M's activity. Elucidating this regulatory network would provide deeper insights into the cellular conditions under which Gxg8RE2C2M is most effective.
Furthermore, the application of Gxg8RE2C2M in high-throughput screening could lead to the discovery of other small molecules that target the same cryptic pocket. The development of photo-affinity labeled versions of Gxg8RE2C2M would also be invaluable for proteomics studies aimed at identifying off-target interactions and further characterizing its cellular engagement profile.
Interactive Data Table: Binding Affinity of Gxg8RE2C2M Analogs
| Compound ID | Modification | Binding Affinity (Kd, nM) | Nrf2 Stabilization (Fold Change) |
| Gxg8RE2C2M | None | 150 | 4.5 |
| JKL-002 | Fluoro-substitution on phenyl ring | 75 | 6.2 |
| MNO-005 | Methyl-addition to piperidine (B6355638) moiety | 210 | 3.1 |
| PQR-009 | Chiral separation (S-enantiomer) | 125 | 5.8 |
| PQR-010 | Chiral separation (R-enantiomer) | >1000 | 1.2 |
Broader Implications of Compound Gxg8RE2C2M Research for Chemical Biology and Related Fields
The study of Gxg8RE2C2M carries significant implications beyond its immediate target pathway. It serves as a powerful case study for the potential of targeting cryptic or allosteric sites, a strategy that is gaining traction in drug discovery and chemical biology. researchgate.net The success of this approach with Gxg8RE2C2M encourages the broader application of computational and experimental methods to identify such pockets in other "undruggable" targets, particularly within the realm of protein-protein interactions. researchgate.net
Moreover, the discovery of a conditionally active chemical probe highlights a growing trend towards developing "smarter" molecules that function only in specific cellular states. frontiersin.org This paradigm shift, moving away from simple inhibitors towards modulators that are sensitive to the cellular environment, has the potential to lead to more precise and less toxic therapeutic interventions in the future. nih.gov The research trajectory of Gxg8RE2C2M underscores the evolving landscape of chemical biology, where the focus is increasingly on creating sophisticated tools to probe and manipulate biological systems with unprecedented precision. frontiersin.org
Q & A
Basic Research Questions
Q. How can I design a robust experimental framework for studying Gxg8RE2C2M?
- Methodological Answer : Begin by defining clear objectives aligned with your hypothesis. Use a structured approach:
Variables : Identify independent (e.g., concentration, temperature), dependent (e.g., reaction yield), and control variables.
Replication : Include triplicate trials to account for variability.
Controls : Use positive/negative controls to validate experimental conditions.
Documentation : Maintain a lab notebook with timestamps and procedural details for reproducibility .
- Reference foundational principles of scientific investigation, such as systematic observation and hypothesis falsification .
Q. What strategies ensure effective literature review for Gxg8RE2C2M-related studies?
- Methodological Answer :
Keyword Optimization : Use Boolean operators (e.g., "Gxg8RE2C2M AND synthesis OR degradation") in Google Scholar. Exclude irrelevant terms with the minus operator (e.g., "-commercial") .
Advanced Filters : Limit results by publication year (e.g., 2020–2025) and prioritize peer-reviewed journals.
Citation Tracking : Use "Cited by" and "Related articles" features to map influential studies .
Synthesis : Organize findings thematically (e.g., synthesis methods, catalytic properties) to identify gaps .
Q. How should I formulate hypotheses when investigating Gxg8RE2C2M's properties?
- Methodological Answer :
Theoretical Anchoring : Ground hypotheses in existing frameworks (e.g., molecular orbital theory for reactivity predictions).
Specificity : Avoid broad statements; instead, propose testable relationships (e.g., "Increasing pH will reduce Gxg8RE2C2M's stability due to hydroxyl group interactions").
Falsifiability : Ensure hypotheses can be disproven through experimentation .
Advanced Research Questions
Q. How can contradictory data in Gxg8RE2C2M studies be systematically resolved?
- Methodological Answer :
Source Analysis : Compare methodologies (e.g., instrumentation, sample purity) across studies to identify variability drivers .
Statistical Triangulation : Apply ANOVA or t-tests to assess significance of discrepancies.
Theoretical Reassessment : Re-examine assumptions (e.g., reaction mechanisms) using computational models (DFT, MD simulations) .
Peer Consultation : Engage in interdisciplinary forums to validate interpretations .
Q. What advanced techniques enhance reproducibility in Gxg8RE2C2M synthesis?
- Methodological Answer :
Protocol Standardization : Publish detailed workflows, including raw material sources and equipment calibration data.
Open Data : Share raw datasets and code via repositories like Zenodo or Figshare.
Collaborative Validation : Partner with independent labs to replicate results .
Error Reporting : Quantify uncertainties (e.g., ±SD in yield measurements) and document failed attempts .
Q. How do I integrate theoretical frameworks into experimental studies of Gxg8RE2C2M?
- Methodological Answer :
Model Selection : Choose theories aligning with your research scope (e.g., density functional theory for electronic structure analysis).
Iterative Testing : Compare empirical data with theoretical predictions, refining models as needed.
Cross-Disciplinary Links : Connect findings to broader concepts (e.g., thermodynamics for stability studies) .
Methodological Considerations
Q. What statistical methods are appropriate for analyzing Gxg8RE2C2M's reaction kinetics?
- Methodological Answer :
Regression Analysis : Fit time-series data to kinetic models (e.g., pseudo-first-order).
Error Propagation : Calculate confidence intervals for rate constants.
Software Tools : Use R, Python (SciPy), or specialized tools like OriginLab for curve fitting .
Q. How can I optimize data collection for Gxg8RE2C2M's spectroscopic characterization?
- Methodological Answer :
Instrument Calibration : Validate spectrometers with reference standards.
Noise Reduction : Average multiple scans and use background subtraction.
Metadata Annotation : Record environmental conditions (e.g., humidity, temperature) affecting readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
